An In-depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid (CAS Number: 870719-85-0)
An In-depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid (CAS Number: 870719-85-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid, registered under CAS number 870719-85-0, is a sophisticated heterocyclic building block that has garnered significant interest in the field of pharmaceutical research and development. Its unique molecular architecture, combining a piperazine ring, a furan moiety, and a carboxylic acid functional group, offers a trifecta of properties that make it an invaluable intermediate in the synthesis of complex, biologically active molecules. The piperazine core is a well-established pharmacophore found in a multitude of approved drugs, contributing to improved pharmacokinetic profiles and providing a versatile scaffold for structural modifications.[1][2] The furan ring, a bioisostere for other aromatic systems, can engage in various biological interactions, while the carboxylic acid provides a convenient handle for further chemical transformations, such as amide bond formation.
This technical guide provides a comprehensive overview of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid, including its chemical and physical properties, a detailed examination of its synthesis, and its applications in the broader context of drug discovery.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 870719-85-0 | [3] |
| Molecular Formula | C₁₅H₂₂N₂O₅ | [3] |
| Molecular Weight | 310.35 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | Inferred from related compounds |
Analytical Characterization: A Spectroscopic Snapshot
The structural integrity of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid is typically confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectral features can be reliably predicted based on its constituent functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the tert-butoxycarbonyl (Boc) protecting group (a singlet around 1.4 ppm), the piperazine ring protons (a complex series of multiplets between 2.5 and 3.5 ppm), the methine proton adjacent to the furan and carboxyl groups (a singlet), and the furan ring protons (distinct multiplets in the aromatic region).
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¹³C NMR: The carbon NMR spectrum would show resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, the carbons of the piperazine and furan rings, and the methine carbon.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 311.16, confirming the molecular weight.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the urethane of the Boc group, as well as C-H, C-N, and C-O stretching and bending vibrations.
Synthesis and Mechanistic Considerations
The synthesis of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid is not extensively detailed in readily available scientific literature, which is common for commercially available building blocks. However, a logical and efficient synthetic strategy can be devised based on established methodologies for the preparation of analogous α-amino acids and piperazine derivatives. The most probable synthetic route involves a nucleophilic substitution reaction.
A plausible synthetic pathway is the reaction of 1-Boc-piperazine with an α-halo-2-furanylacetate derivative, followed by hydrolysis of the resulting ester. This approach leverages the nucleophilicity of the unprotected secondary amine of the 1-Boc-piperazine.
Caption: Plausible synthetic workflow for 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid.
Step-by-Step Experimental Protocol (Proposed)
The following is a proposed, generalized protocol based on similar reactions found in the literature.[4][5] Researchers should optimize these conditions for their specific laboratory setup.
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Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran, add a non-nucleophilic base like triethylamine or diisopropylethylamine (2.0 equivalents).
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Addition of Electrophile: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of ethyl 2-bromo-2-(2-furanyl)acetate (1.1 equivalents) in the same solvent.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification of the Intermediate Ester: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.
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Ester Hydrolysis: Dissolve the purified ester intermediate in a mixture of tetrahydrofuran and water. Add an excess of lithium hydroxide (e.g., 3.0 equivalents) and stir at room temperature until the hydrolysis is complete (as monitored by TLC or LC-MS).
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Final Workup and Isolation: Acidify the reaction mixture to a pH of approximately 4-5 with a dilute acid (e.g., 1 M HCl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid.
Applications in Drug Discovery and Development
The true value of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the Boc-protecting group allows for selective functionalization of the piperazine nitrogen atoms, a common strategy in the construction of drug candidates.
Scaffold for Biologically Active Molecules
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting various diseases. Its ability to be di-substituted allows for the precise spatial orientation of different pharmacophoric groups, enabling interaction with multiple biological targets or optimizing binding to a single target. The topic compound serves as a precursor to molecules that could potentially target:
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G-Protein Coupled Receptors (GPCRs): Many central nervous system (CNS) drugs, including antipsychotics and antidepressants, feature a piperazine moiety that interacts with aminergic GPCRs.
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Kinase Inhibitors: The piperazine scaffold can be found in numerous kinase inhibitors, where it often serves as a linker between different recognition elements of the inhibitor.[1]
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Antiviral and Antimicrobial Agents: The piperazine ring is a common feature in drugs developed to combat infectious diseases.
Workflow for Amide Library Synthesis
A primary application of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid is in the synthesis of amide libraries for high-throughput screening. The carboxylic acid functionality can be readily coupled with a diverse range of amines to generate a library of compounds with varying substituents.
Caption: Workflow for the synthesis of an amide library from the title compound.
This strategy allows for the rapid exploration of the chemical space around the core scaffold, facilitating the identification of lead compounds with desired biological activities. The Boc group can subsequently be removed under acidic conditions to allow for further derivatization at the second piperazine nitrogen, adding another layer of diversity to the synthesized molecules.
Conclusion
2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, featuring multiple points for chemical modification, makes it an ideal starting material for the construction of diverse compound libraries and the synthesis of complex drug candidates. While detailed synthetic and analytical data in the public domain are somewhat limited, its chemical properties and reactivity can be reliably inferred from related structures. The strategic importance of the piperazine and furan motifs in drug design ensures that this compound will continue to be a relevant and sought-after intermediate for researchers and scientists in the pharmaceutical industry.
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